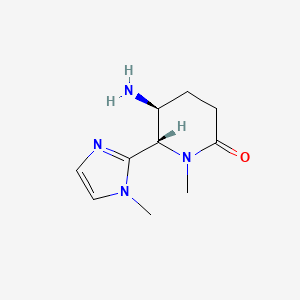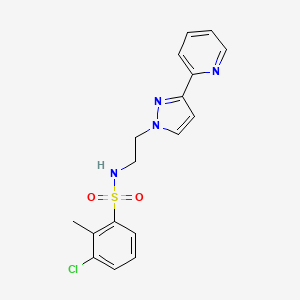![molecular formula C22H20N2O2 B2676461 N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 941919-22-8](/img/structure/B2676461.png)
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide” is a chemical compound that is also known as Apixaban . It is a direct inhibitor of activated factor X (FXa) and is used for the prevention and treatment of various thromboembolic diseases .
Synthesis Analysis
The synthesis of Apixaban involves several steps. One of the key steps is the cyclization of the carboxamido linker to form a novel bicyclic tetrahydropyrazolopyridinone scaffold . This step is crucial as it retains the potent FXa binding activity .Molecular Structure Analysis
Apixaban is a small-molecule, selective FXa inhibitor. Its molecular formula is C25H25N5O4, which corresponds to a molecular weight of 459.5 .Chemical Reactions Analysis
Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s .Physical And Chemical Properties Analysis
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug–drug interactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide, as part of a broader class of compounds, has been explored in various synthetic and characterization studies. Research efforts have focused on synthesizing derivatives and analyzing their chemical structures through various spectroscopic methods. For instance, derivatives like N-(arylcarbamothioyl)cyclohexanecarboxamide have been synthesized, showcasing the structural diversity achievable within this chemical framework. These compounds have been characterized using elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and single crystal X-ray diffraction studies to understand their molecular conformation and stability mechanisms, such as intramolecular hydrogen bonding forming pseudo-six-membered rings (Özer, Arslan, VanDerveer, & Külcü, 2009).
Biological Evaluation
Significant research has also been directed towards evaluating the biological activities of these compounds. Studies have demonstrated that certain derivatives exhibit antibacterial and antimycobacterial activity against various strains such as Staphylococcus aureus, Mycobacterium tuberculosis, and Mycobacterium avium subsp. paratuberculosis. Some compounds have shown activity levels comparable to or higher than standard antibiotics like ampicillin or rifampicin, indicating potential therapeutic applications. Moreover, the cytotoxicity of these compounds against human cells has been assessed, showing no significant lethal effect for the most potent compounds, which suggests a favorable therapeutic index (Goněc et al., 2015).
Anticoagulant Screening
Other studies have explored the anticoagulant effects of N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide derivatives in human plasma, focusing on their potential to influence blood clotting processes. This research contributes to understanding how modifications in the chemical structure can impact biological activity, potentially leading to new therapeutic agents for managing blood coagulation disorders (Nguyen & Ma, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21-13-3-4-14-24(21)18-10-6-9-17(15-18)23-22(26)20-12-5-8-16-7-1-2-11-19(16)20/h1-2,5-12,15H,3-4,13-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETDHHKSGOFQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(2,5-difluorophenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B2676382.png)
![Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2676383.png)
![2-fluoro-N-[2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2676384.png)

![5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2676387.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2676389.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2676391.png)
![17-(2,4-Difluorophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2676392.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2676394.png)
![3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2676395.png)
![5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2676397.png)
